molecular formula C20H14BrN3O2 B11559530 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11559530
M. Wt: 408.2 g/mol
InChI Key: YSYHYRDKKUZSCN-UHFFFAOYSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and an indole derivative

Preparation Methods

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromonaphthalene derivative: This can be achieved by brominating naphthalene using bromine in the presence of a catalyst.

    Synthesis of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling reaction: The final step involves coupling the bromonaphthalene derivative with the indole derivative using a hydrazide linkage. This can be achieved under reflux conditions in the presence of a suitable solvent such as ethanol.

Chemical Reactions Analysis

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety allows for strong π-π interactions with aromatic amino acids in proteins, while the indole derivative can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of bromonaphthalene and indole moieties. Similar compounds include:

    2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide: This compound has a similar bromonaphthalene structure but differs in the linkage to the hydrazide group.

    Ethyl 2-(4-bromonaphthalen-1-yl)acetate: This compound features an ester linkage instead of the hydrazide linkage.

    4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine: This compound includes a morpholine ring, which imparts different chemical properties.

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C20H14BrN3O2/c21-16-10-9-12(13-5-1-2-6-14(13)16)11-18(25)23-24-19-15-7-3-4-8-17(15)22-20(19)26/h1-10,22,26H,11H2

InChI Key

YSYHYRDKKUZSCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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